molecular formula C9H16O B1328785 8-Nonen-2-one CAS No. 5009-32-5

8-Nonen-2-one

Cat. No. B1328785
CAS RN: 5009-32-5
M. Wt: 140.22 g/mol
InChI Key: OIFXLYCBBBXCIB-UHFFFAOYSA-N
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Description

The provided data does not directly discuss 8-Nonen-2-one, but it does provide information on related compounds that involve quinoline derivatives. Quinoline and its derivatives are known for their complexation with metals and interesting photoluminescent properties. The first paper discusses the synthesis of metal complexes with 8-aminoquinoline, which is a derivative of quinoline, and their structural and photoluminescent characteristics . The second paper explores the synthesis of lanthanide coordination polymers with (8-quinolyloxy)acetate, another quinoline derivative, and examines their structures, thermal stabilities, and photoluminescent properties . These studies are relevant to the broader field of quinoline chemistry, which 8-Nonen-2-one is a part of, due to the structural similarities and potential for complexation and photoluminescence.

Synthesis Analysis

The synthesis of quinoline derivatives and their complexes is a multi-step process that involves the reaction of quinoline with various metal salts. In the first paper, the reaction of 8-aminoquinoline with different metal nitrates and perchlorates resulted in the formation of complexes with the general formula M(8-aq)2(H2O)22, where M represents Zn, Cd, or Hg, and X is either NO3 or ClO4 . Additionally, polynuclear complexes were synthesized using metal acetates, 8-aminoquinoline, and azide or thiocyanate salts. The second paper describes the controlled hydrothermal synthesis of lanthanide coordination polymers with (8-quinolyloxy)acetate and various auxiliary ligands, leading to the formation of one-, two-, and three-dimensional structures . These methods demonstrate the versatility of quinoline derivatives in forming a wide range of metal complexes with diverse structures.

Molecular Structure Analysis

The molecular structures of the synthesized complexes were elucidated using spectroscopic data and single crystal X-ray diffraction. The X-ray structure of the zinc complex revealed C–H–π and π–π interactions, forming a hydrogen-bonded sheet . The cadmium azido complex displayed a one-dimensional structure with end-on bridging azido ligands, resulting in supramolecular two-dimensional behavior due to π–π interactions . The lanthanide coordination polymers exhibited a variety of dimensionalities, from one-dimensional zigzag chains to three-dimensional frameworks, depending on the bridging ligands and coordination modes of the organic carboxylic ligands .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these complexes are coordination reactions where the quinoline derivatives act as ligands, coordinating to the metal ions through nitrogen and oxygen atoms. The choice of metal salts and auxiliary ligands influences the resulting structure and properties of the complexes. The formation of polynuclear complexes and the variation in dimensionality of the lanthanide polymers are indicative of the diverse reactivity and complexation behavior of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized complexes, such as photoluminescence, are significant. Both papers report that the complexes exhibit photoluminescent properties at room temperature . The photoluminescence is likely due to the electronic transitions within the quinoline-based ligands and their interaction with the metal ions. The thermal stabilities of the lanthanide coordination polymers also show remarkable differences, which can be attributed to the variation in their crystal structures .

properties

IUPAC Name

non-8-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXLYCBBBXCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198203
Record name 8-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity aroma
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.855
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

8-Nonen-2-one

CAS RN

5009-32-5
Record name 8-Nonen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5009-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nonen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-NONEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Nonen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred mixture of 11.0 g lithium hydride in 800 ml of anhydrous ether, there was added dropwise 164 g of oct-7-enoic acid (prepared in Example 22 B-2) in 800 ml of anhydrous ether and the mixture was cooled to 0° C. and 650 ml of 2 M methyllithium in ether was added dropwise and then allowed to warm to room temperature and stir for 4.5 hr. This mixture was quenched by pouring the slurry into rapidly stirred 10% aqueous hydrochloric acid (1.2 liter) and wet ice. The resulting mixture was extracted with ether (3×700 ml). The continued ether extracts were washed with 10% aqueous sodium hydroxide and then with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was removed in vacuo to yield 118.9 g of the title compound having the following physical characteristics:
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
芳沢宅実, 山本出, 山本亮 - 防虫科学, 1971 - repository.kulib.kyoto-u.ac.jp
… チェダー ・チーズ巾のケナガコナダニ誘引因子として,heptan-2-one,octan-2-one,nonan-2-one および 8-nonen-2-oneか らなる主誘引因子の他に. 新たに 3-methylbutanolを同定した.3…
Number of citations: 10 repository.kulib.kyoto-u.ac.jp
T Yoshizawa, I YAMAMOTO, R YAMAMOTO - 防虫科学, 1970 - repository.kulib.kyoto-u.ac.jp
… 8-nonen-2-one. However, the result of mass spectrum did not inform position of the double bond in the molecule. Thus, 8-nonen-2-one … the desired 8-nonen-2-one. 3-Nonen-2-one(cis, …
Number of citations: 19 repository.kulib.kyoto-u.ac.jp
C Karahadian, DB Josephson, RC Lindsay - Journal of Dairy Science, 1985 - Elsevier
… The occurrence of 8-nonen-2-one in moldripened cheeses was associated with the /3-oxidative conversion of a specific unsaturated fatty acid resulting from initial lipoxygenase attack …
Number of citations: 123 www.sciencedirect.com
GW Ebert, WR Klein - The Journal of Organic Chemistry, 1991 - ACS Publications
… By use of this methodology, a two-step, one-pot synthesis of methyl (Ģ)-9-oxo-2-decenoate and 8-nonen-2-one have been achieved. The former compound is the methyl ester of the “…
Number of citations: 25 pubs.acs.org
JR Dias, YM Sheikh, C Djerassi - Journal of the American …, 1972 - ACS Publications
… An example of a facile proton exchange between the activated positions of 8-nonen-2-one is presented. All three processes illustrate the profound effect that an isolated double bond …
Number of citations: 20 pubs.acs.org
GA Molander, JA McKie - The Journal of Organic Chemistry, 1994 - ACS Publications
… In particular, addition of HMPA to the Smlg-mediated reaction of 8-nonen-2-one resulted in the formation of ketyls exhibiting remarkable persistence, thereby permitting cyclizations …
Number of citations: 134 pubs.acs.org
川森郁郎, 斎藤哲夫, 弥富喜三 - core.ac.uk
Besidesmethylketones, suchasheptan-2-one,∝ tan-2-one, nonan-2-one and 8-nonen-2-one, anotherattractiveprincipleincheddarcheese wasidentified. Thiswas3-methylbutanot, which …
Number of citations: 0 core.ac.uk
M Montaser, AM Sayed, MM Bishr… - … Journal of Basic …, 2023 - bjbas.springeropen.com
… Furthermore, the volatile compounds of all three types of royal jelly aroma were acetic acid, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, 8-nonen-2-one and furfural where one …
Number of citations: 1 bjbas.springeropen.com
F Castellani, A Vitali, N Bernardi, E Marone… - … Food Research and …, 2019 - Springer
… and ethyl esters of even fatty acids from C4 to C14, as well as 2-heptanone, 6-dodecen-γ-lactone, octanal and some C9 secondary lipolytic catabolites such as 8-nonen-2-one, 2-…
Number of citations: 7 link.springer.com
N Jollivet, JM Belin, Y Vayssier - Journal of dairy science, 1993 - Elsevier
… and 8-nonen-2-one). l-Octen3-ol has a mushroom odor and a sensory threshold of .01 ppm; 3-octanone has a fruity aroma and a sensory threshold of .058 ppm; and 8-nonen-2-one has …
Number of citations: 36 www.sciencedirect.com

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